2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Overview
Description
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring, a pyridine ring, and a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the phthalazinone core, followed by the introduction of the pyridine and imidazole moieties through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the imidazole or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone can be compared with other similar compounds, such as:
2-(2-(1-Imidazolyl)ethyl)-4-(2-pyridyl)-1(2H)-phthalazinone: Differing by the position of the pyridine ring, which can affect its reactivity and biological activity.
2-(2-(1-Imidazolyl)ethyl)-4-(4-pyridyl)-1(2H)-phthalazinone: Another positional isomer with distinct chemical properties.
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-quinazolinone: A compound with a quinazolinone core instead of phthalazinone, leading to different applications and mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(2-imidazol-1-ylethyl)-4-pyridin-3-ylphthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18-16-6-2-1-5-15(16)17(14-4-3-7-19-12-14)21-23(18)11-10-22-9-8-20-13-22/h1-9,12-13H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSGNCKTVYFUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCN3C=CN=C3)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160167 | |
Record name | 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137381-31-8 | |
Record name | 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137381318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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